
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridazinone moiety, and aromatic rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridazinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to interact with biological targets. It could be investigated for potential antimicrobial or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. The presence of the pyridazinone moiety suggests it might interact with specific biological pathways, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The pyridazinone moiety could interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the combination of its functional groups and the specific arrangement of its aromatic rings. This structure imparts distinct chemical and biological properties compared to other similar compounds, potentially leading to unique applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxy-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19N3O5S/c1-3-27-15-7-5-14(6-8-15)22-28(24,25)18-12-13(4-10-17(18)26-2)16-9-11-19(23)21-20-16/h4-12,22H,3H2,1-2H3,(H,21,23) |
InChI Key |
CHGBTYHGCAXOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11275136.png)
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11275138.png)
![N-(4-Acetylphenyl)-2-{[2-(furan-2-YL)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide](/img/structure/B11275140.png)
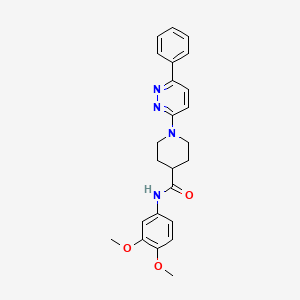
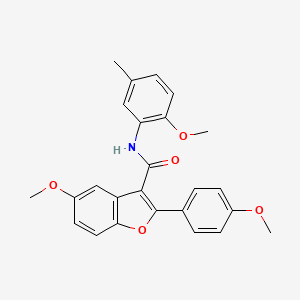
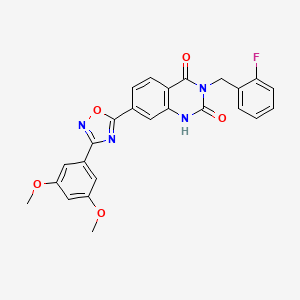
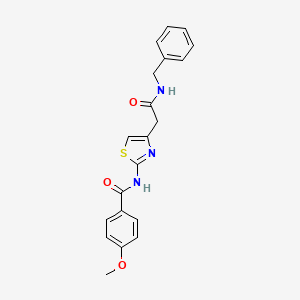
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
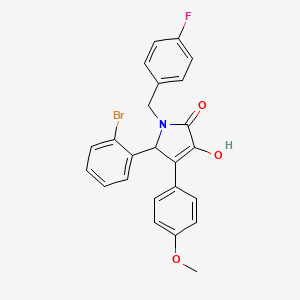

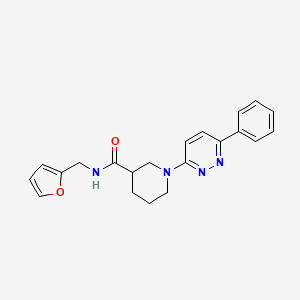
![2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11275198.png)
![N-(3-methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11275201.png)
![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275205.png)
